Cas no 1216635-36-7 (4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone)

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone 化学的及び物理的性質
名前と識別子
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- SBB055125
- [4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine
- 4-(dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone
- [4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline
- 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone
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- インチ: 1S/C19H29N3O/c1-21(2)18-5-3-17(4-6-18)19(23)22-13-9-16(10-14-22)15-7-11-20-12-8-15/h3-6,15-16,20H,7-14H2,1-2H3
- InChIKey: RDGJOTPJJMVZME-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(=CC=1)N(C)C)N1CCC(CC1)C1CCNCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 376
- トポロジー分子極性表面積: 35.6
4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB541393-250mg |
[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; . |
1216635-36-7 | 250mg |
€205.30 | 2025-02-14 | ||
abcr | AB541393-2.5g |
[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; . |
1216635-36-7 | 2.5g |
€774.40 | 2025-02-14 | ||
abcr | AB541393-500mg |
[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; . |
1216635-36-7 | 500mg |
€282.70 | 2025-02-14 | ||
abcr | AB541393-1g |
[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; . |
1216635-36-7 | 1g |
€360.10 | 2025-02-14 |
4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketoneに関する追加情報
Introduction to 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone (CAS No. 1216635-36-7)
4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone (CAS No. 1216635-36-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperidine and dimethylaminophenyl moieties, linked by a ketone functional group. The unique structural features of this compound make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone consists of a central ketone group that bridges two aromatic and heterocyclic rings. The dimethylamino substituent on the phenyl ring imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The piperidine moiety, on the other hand, is known for its ability to form hydrogen bonds and interact with various biological targets, making it a valuable component in drug design.
Recent studies have highlighted the potential of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone has also been investigated for its neuroprotective properties. Studies conducted at the University of California have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism of action appears to involve the activation of antioxidant defense systems and the inhibition of neurotoxic pathways.
The pharmacokinetic profile of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone has also been studied extensively. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential use as a therapeutic agent. Its high oral bioavailability and low toxicity profile make it an attractive candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone in human subjects. Preliminary results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to explore its potential in treating various diseases.
The synthesis of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone involves several steps, including the formation of the key intermediates and their subsequent coupling reactions. One common synthetic route involves the reaction of 4-dimethylaminobenzaldehyde with 1-benzhydrylpiperidine followed by deprotection to yield the final product. This synthetic method is scalable and can be adapted for large-scale production, making it suitable for commercial applications.
In conclusion, 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone (CAS No. 1216635-36-7) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research and clinical trials continue to uncover new insights into its mechanisms of action and therapeutic potential, contributing to advancements in drug discovery and development.
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